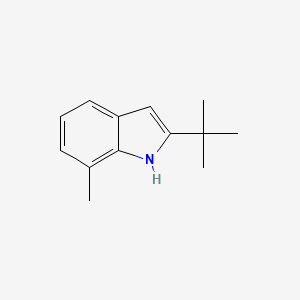
2-(tert-Butyl)-7-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(tert-Butyl)-7-methyl-1H-indole" is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activity. Indole derivatives are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group attached to the indole ring can influence the physical, chemical, and biological properties of the molecule.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the tert-butyl 2-((4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate was synthesized via a reaction involving 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione with tert-butyl bromoacetate in the presence of a base . Another example is the preparation of 2-tert-butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole through selective reduction of its precursors with diisobutylaluminiumhydride . These methods demonstrate the versatility in synthesizing tert-butyl indole derivatives.
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed using techniques such as single-crystal X-ray diffraction and NMR spectroscopy. For example, the structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined using these methods, and the crystal structure was further analyzed using density functional theory (DFT) . The indole ring system's planarity and the orientation of substituents are crucial for the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. The reactivity of tert-butoxyl radicals towards substituted indole derivatives, for example, involves hydrogen abstraction, which is influenced by the electron-donating capacity of the substituents . The presence of a tert-butyl group can affect the reactivity and selectivity of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as polarity, hydrogen bonding, and molecular electrostatic potential, are important for their function and application. Compound 2, mentioned in one of the studies, has significant O...H, N...H, and S...H contacts, contributing to its molecular packing and interactions . The tert-butyl group can also influence the compound's solubility, boiling point, and stability.
Aplicaciones Científicas De Investigación
Application 1: Alkylation of p-Cresol with tert-Butyl Alcohol
- Summary of Application : The synthesis of 2-tert-butyl-4-methylphenol is of great significance because of its wide application in industry, and the development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol .
- Methods of Application : An efficient and mild method was established. Caprolactam was chosen as the hydrogen-bonding acceptor; p-toluenesulfonic acid was employed as the hydrogen-bonding donor, and a deep eutectic solvent (DES) was prepared to catalyze the alkylation reaction .
- Results or Outcomes : The results indicate that the conversion of tert-butyl alcohol was significantly affected by the dosage of the catalyst; only a 24% conversion was obtained when the dosage of the catalyst was 5 mol% (based on the amount of tert-butyl alcohol), and the conversion of tert-butyl alcohol increased with the increase in the dosage of the catalyst .
Application 2: Impact on Biopharmaceutical Formulations
- Summary of Application : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
- Methods of Application : This work investigates the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .
- Results or Outcomes : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins, and no combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation .
Application 3: Production of Methyl tert-butyl Ether (MTBE) and Ethyl tert-butyl Ether (ETBE)
- Summary of Application : Tert-butyl alcohol is used as a chemical intermediate to produce MTBE and ETBE by reaction with methanol and ethanol, respectively .
- Methods of Application : The production of MTBE and ETBE involves the reaction of tert-butyl alcohol with methanol and ethanol, respectively .
- Results or Outcomes : The result is the production of MTBE and ETBE, which are used as oxygenate gasoline additives .
Application 4: Use in Paint Removers and as an Octane Booster
- Summary of Application : Tert-butyl alcohol is used as an ingredient in paint removers and as an octane booster for gasoline .
- Methods of Application : In paint removers, tert-butyl alcohol is used for its solvent properties. As an octane booster, it is added to gasoline to increase its octane rating .
- Results or Outcomes : The use of tert-butyl alcohol in these applications contributes to the effectiveness of paint removers and the performance of gasoline .
Application 5: Synthesis of Flavors and Perfumes
- Summary of Application : Tert-butyl alcohol is used as an intermediate in the synthesis of other chemical commodities such as flavors and perfumes .
- Methods of Application : The specific methods of application would depend on the particular flavor or perfume being synthesized .
- Results or Outcomes : The result is the production of various flavors and perfumes .
Application 6: Biocatalytic Processes
- Summary of Application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .
- Methods of Application : The specific methods of application would depend on the particular biocatalytic process being conducted .
- Results or Outcomes : The result is the production of various biocatalytic products .
Application 7: Antioxidant in Fluids
- Summary of Application : Butylated hydroxytoluene (BHT), a derivative of phenol, is useful for its antioxidant properties. BHT is widely used to prevent free radical-mediated oxidation in fluids (e.g., fuels, oils) and other materials .
- Methods of Application : BHT is added to fluids to prevent oxidation .
- Results or Outcomes : The use of BHT in these applications contributes to the prevention of oxidation in various fluids .
Propiedades
IUPAC Name |
2-tert-butyl-7-methyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-6-5-7-10-8-11(13(2,3)4)14-12(9)10/h5-8,14H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIIEDLFBUMOFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426285 |
Source


|
| Record name | 2-(tert-Butyl)-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-7-methyl-1H-indole | |
CAS RN |
69622-42-0 |
Source


|
| Record name | 2-(tert-Butyl)-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R)-1-Benzyl-2-[4-(methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1277588.png)
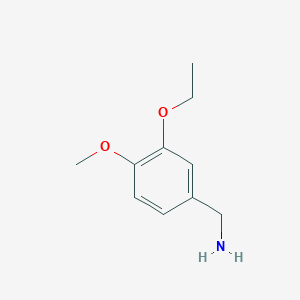
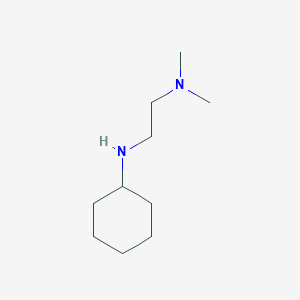
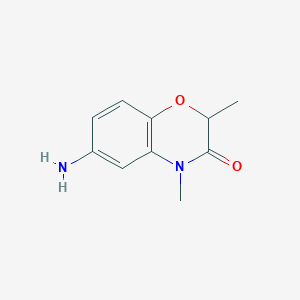
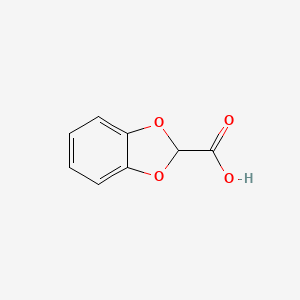
![[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol](/img/structure/B1277604.png)
![2-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1277607.png)
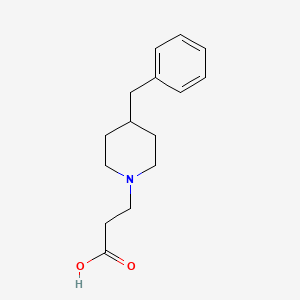
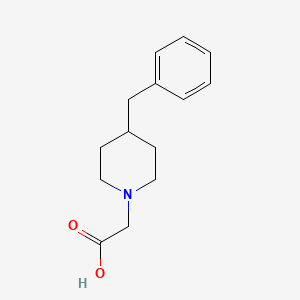
![2-([1,1'-Biphenyl]-4-yloxy)ethanamine](/img/structure/B1277612.png)
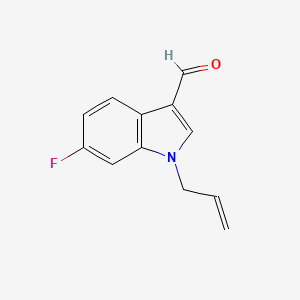
![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)
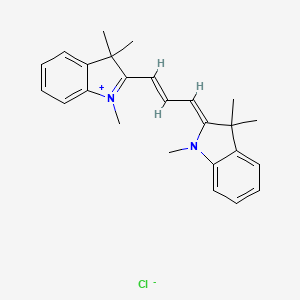
![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)